1,2-Benzoxazole-5-carboxylic acid

Overview

Description

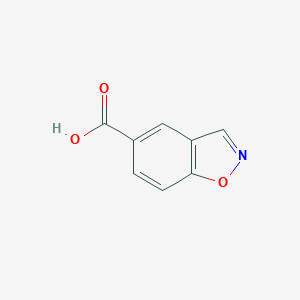

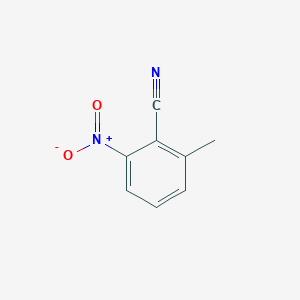

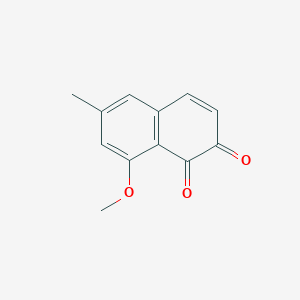

1,2-Benzoxazole-5-carboxylic acid is an aromatic organic compound with a molecular formula C7H5NO3 . It contains a benzene-fused isoxazole ring structure .

Synthesis Analysis

Benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .

Molecular Structure Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass . The molecular weight of this compound is 163.13 .

Chemical Reactions Analysis

Benzoxazole exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole .

Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules . The acids with one to four carbon atoms are completely miscible with water . Solubility decreases as the carbon chain length increases because dipole forces become less important and dispersion forces become more predominant .

Scientific Research Applications

Synthesis Methods

One-Step Synthesis from Carboxylic Acids : 1,2-Benzoxazole-5-carboxylic acid is used in the synthesis of benzoxazoles and benzimidazoles from various carboxylic acids. This process can be enhanced using commercially available PS-PPh3 resin combined with microwave heating to achieve high yields and purities (Wang et al., 2006).

Microwave-Assisted Synthesis : A direct coupling method under microwave irradiation facilitates the synthesis of 2-substituted benzoxazoles from carboxylic acids. This approach is compatible with a range of functional groups, providing good yields of benzoxazoles (Raj Kumar et al., 2005).

Pharmaceutical Applications

Antimicrobial Agents : Novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles, synthesized using this compound, exhibit antimicrobial activity against a range of bacteria (Vodela et al., 2013).

Cytotoxic and Anti-Inflammatory Agents : Derivatives of 2-halogenatedphenyl benzoxazole-5-carboxylic acids show significant anti-inflammatory activity and cytotoxicity against human prostate carcinoma epithelial cell lines (Thakral et al., 2022).

Material Science Applications

Thermotropic Polyesters : 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid is utilized in the preparation of thermotropic polyesters, which have applications in material science due to their unique properties (Kricheldorf & Thomsen, 1992).

Polymer Synthesis : The compound is used in new polymer syntheses, particularly in the creation of poly(amide-imide)s with benzoxazole or benzothiazole pendent groups. These polymers have enhanced solubility and thermal stability, useful in advanced technology applications (Toiserkani et al., 2011).

Safety and Hazards

1,2-Benzoxazole-5-carboxylic acid should be stored in a refrigerator . It is a solid at room temperature . The safety information includes GHS07 Signal Word Warning Hazard Statements H302, H315, H319, H335 Precautionary statements P261 . Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and dust respirator .

Future Directions

Mechanism of Action

Target of Action

1,2-Benzoxazole-5-carboxylic acid, like other benzoxazole derivatives, has a diverse range of biological targets. These derivatives function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , and others that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with the targets leads to changes in the function of these targets, thereby affecting the progression of diseases.

Biochemical Pathways

Benzoxazole derivatives, including this compound, can affect a wide range of metabolic pathways and cellular processes in disease pathology . For instance, they can inhibit DNA topoisomerases, which are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Pharmacokinetics

The benzoxazole scaffold is known to be present in a wide range of pharmaceuticals , suggesting that it likely has favorable ADME properties.

Result of Action

The result of the action of this compound can vary depending on the specific target and disease context. For instance, benzoxazole derivatives have been shown to possess potent anticancer activity . They can inhibit key enzymes involved in cancer formation and proliferation, leading to the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of benzoxazole derivatives can be affected by different reaction conditions and catalysts . .

Biochemical Analysis

Biochemical Properties

1,2-Benzoxazole-5-carboxylic acid is known to interact with various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc. that are involved in the pathway of cancer formation and proliferation . The structural make-up of the benzoxazole scaffold allows efficient interaction with biological targets .

Cellular Effects

This compound has the ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . It has been shown to possess potent anticancer activity . It is also known to have antimicrobial and antifungal activities .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to interact with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Metabolic Pathways

This compound is known to target a wide range of metabolic pathways

Properties

IUPAC Name |

1,2-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUODCXVXSZEMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)